![molecular formula C14H10ClFOS B188948 Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- CAS No. 110211-81-9](/img/structure/B188948.png)
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- is a chemical compound used in scientific research. It is a member of the family of compounds known as oxadiazoles and has been shown to have potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism.
Biochemische Und Physiologische Effekte
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) involved in inflammation. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway involved in glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- in lab experiments is its potential therapeutic effects in various diseases. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its effects. Additionally, more studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- involves the reaction of 5-chloro-2-[(3-fluorophenyl)thio]aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields the desired compound as a white crystalline solid with a melting point of 118-120°C.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and diabetes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve glucose tolerance in diabetic mice.
Eigenschaften
CAS-Nummer |
110211-81-9 |
|---|---|
Produktname |
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- |
Molekularformel |
C14H10ClFOS |
Molekulargewicht |
280.7 g/mol |
IUPAC-Name |
1-[5-chloro-2-(3-fluorophenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C14H10ClFOS/c1-9(17)13-7-10(15)5-6-14(13)18-12-4-2-3-11(16)8-12/h2-8H,1H3 |
InChI-Schlüssel |
QDTOCDNVSOMTBQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC(=C2)F |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



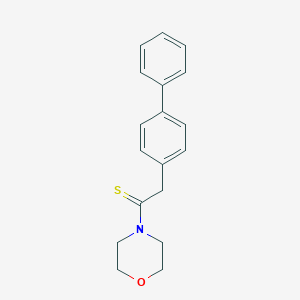
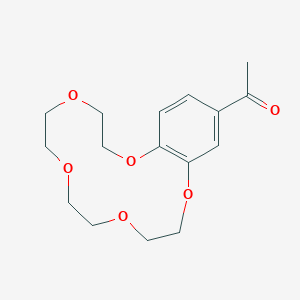
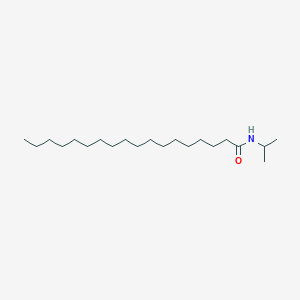
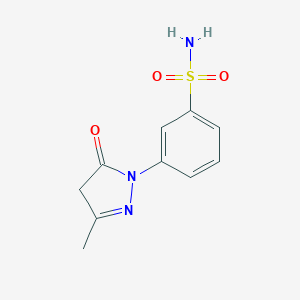
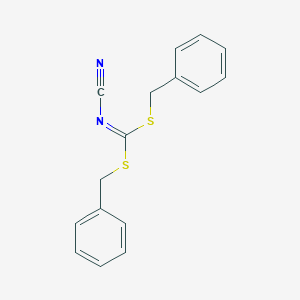
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)
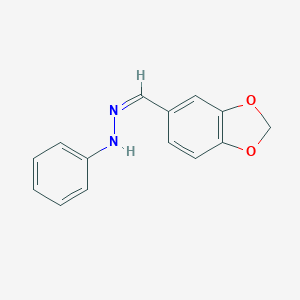
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
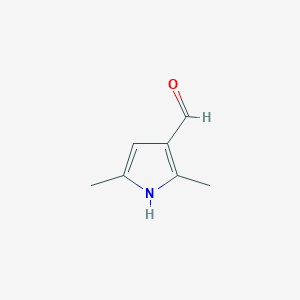
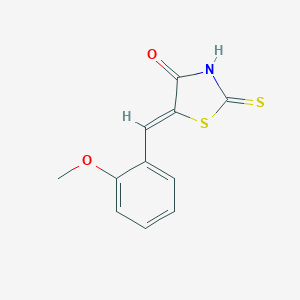
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)
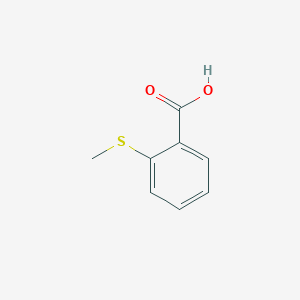
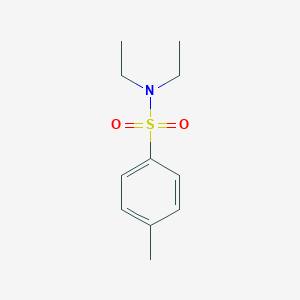
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)